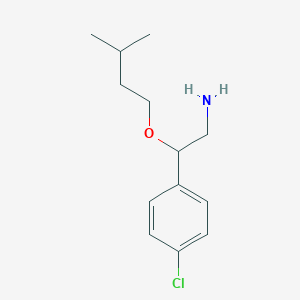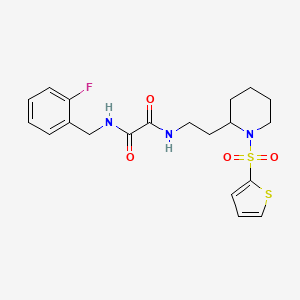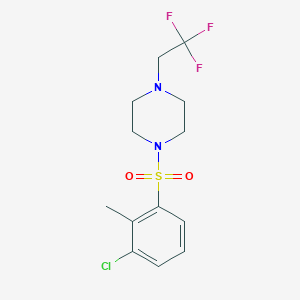
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a useful research compound. Its molecular formula is C13H16ClF3N2O2S and its molecular weight is 356.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piperazine Derivatives in Drug Discovery
Piperazine derivatives, including "1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine," have been identified as crucial building blocks in the development of a wide array of drugs with diverse therapeutic applications. This includes treatments for central nervous system (CNS) disorders, cancer, cardiovascular diseases, antiviral, antibacterial, and anti-inflammatory conditions. The versatility of the piperazine scaffold allows for significant modifications, leading to compounds with varied pharmacokinetic and pharmacodynamic profiles, enhancing their medicinal potential. The flexibility in designing piperazine-based molecules has paved the way for the discovery of new drug candidates for various diseases, highlighting the importance of this motif in drug discovery and development (Rathi et al., 2016).
Anti-mycobacterial Activity
The piperazine nucleus serves as a critical component in the structure of many compounds with potent anti-mycobacterial properties. Research into piperazine-based molecules has yielded promising candidates for the treatment of tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). This underscores the potential of "this compound" and related compounds in contributing to the development of new anti-TB agents, addressing a significant global health challenge (Girase et al., 2020).
Pharmacophore in Antipsychotic Agents
The structural features of piperazine derivatives, including arylcycloalkylamines, have been shown to play a pivotal role in the pharmacological activity of antipsychotic agents. The presence of arylalkyl substituents in these compounds has been linked to improved potency and selectivity for D2-like receptors, which are critical targets in the treatment of psychiatric disorders such as schizophrenia. This highlights the therapeutic relevance of the piperazine scaffold in designing compounds with specific effects on central nervous system targets (Sikazwe et al., 2009).
Contribution to Tuberculosis (TB) Treatment
Piperazine-based compounds, such as Macozinone (PBTZ169), which is undergoing clinical studies for TB treatment, have emerged as promising candidates due to their action on decaprenylphosphoryl ribose oxidase (DprE1). This target is crucial for the synthesis of essential components of the cell wall in the TB pathogen, Mycobacterium tuberculosis. The development of such compounds underscores the importance of piperazine derivatives in advancing TB treatment regimens, offering hope for more effective therapies (Makarov & Mikušová, 2020).
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O2S/c1-10-11(14)3-2-4-12(10)22(20,21)19-7-5-18(6-8-19)9-13(15,16)17/h2-4H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBYPSMEKRUJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanamine](/img/structure/B2430573.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2430577.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2430579.png)
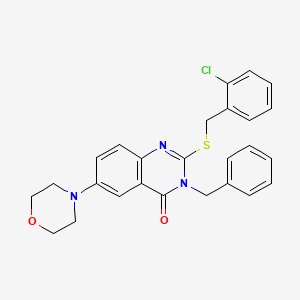
![5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2430583.png)
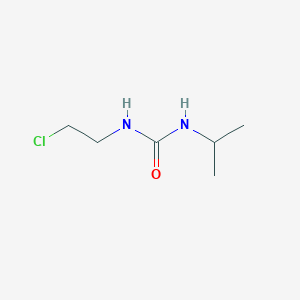
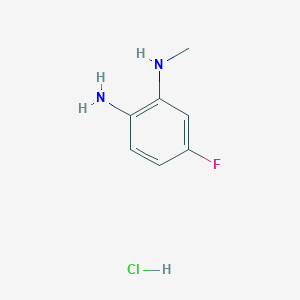
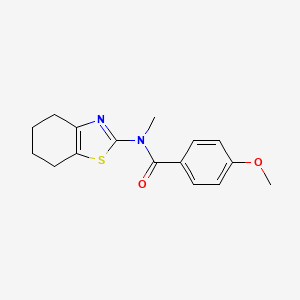
![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2430590.png)
![10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2430591.png)
